CHF-4227

Catalog No.
S548681
CAS No.
444643-64-5
M.F
C30H33NO4
M. Wt
471.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHF-4227

CAS Number

444643-64-5

Product Name

CHF-4227

IUPAC Name

3-(4-methoxyphenyl)-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-2H-chromen-7-ol

Molecular Formula

C30H33NO4

Molecular Weight

471.6 g/mol

InChI

InChI=1S/C30H33NO4/c1-33-25-12-7-23(8-13-25)29-21-35-30-20-24(32)9-14-27(30)28(29)19-22-5-10-26(11-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,20,32H,2-4,15-19,21H2,1H3

InChI Key

ZUDXUNPSRMREOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-methoxy)phenyl-4-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-2H-1-benzopyran-7-ol, CHF 4227, CHF-4227, CHF4227

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5

Description

The exact mass of the compound 2H-1-Benzopyran-7-ol, 3-(4-methoxyphenyl)-4-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- is 471.24096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CHF-4227 is a fluorinated compound primarily explored for its applications in various chemical and biological processes. It belongs to a class of perfluorinated compounds, which are known for their unique properties such as high thermal stability, low surface tension, and resistance to chemical degradation. These characteristics make CHF-4227 an interesting candidate for applications in fields ranging from materials science to pharmaceuticals.

The chemical behavior of CHF-4227 is notable for its participation in oxidation reactions. Research has demonstrated that CHF-4227 can undergo a two-stage oxidation process when mixed with air. The initial stage involves the formation of perfluorohexane, followed by further oxidation stages leading to carbon dioxide and other products. This two-stage mechanism is critical for understanding its combustion properties and potential environmental impacts .

The biological activity of CHF-4227 has been the subject of various studies, particularly focusing on its interactions with biological systems. Preliminary findings suggest that it may exhibit antimicrobial properties, although comprehensive studies on its toxicity and pharmacological effects are still required to fully understand its biological profile.

The synthesis of CHF-4227 typically involves several methods, including:

  • Electrochemical Fluorination: This method allows for the selective introduction of fluorine atoms into organic molecules.
  • Rearrangement Reactions: Certain perfluorinated precursors can be rearranged under specific conditions to yield CHF-4227.
  • Radical Reactions: Utilizing radical initiators can facilitate the formation of CHF-4227 from simpler fluorinated compounds.

These methods highlight the versatility in synthesizing CHF-4227 and its derivatives.

CHF-4227 has potential applications in various domains:

  • Refrigerants: Due to its low global warming potential compared to traditional refrigerants.
  • Pharmaceuticals: As a building block in drug design due to its unique chemical properties.
  • Surface Coatings: Its low surface energy makes it suitable for creating hydrophobic surfaces.

These applications leverage the compound's stability and reactivity, making it a valuable material in both industrial and research settings.

Studies exploring the interactions of CHF-4227 with other compounds are essential for understanding its behavior in different environments. For instance, investigations into its reactions with hydroxyl radicals have shown that it can form stable intermediates, which may influence atmospheric chemistry and degradation pathways. Understanding these interactions is crucial for assessing both environmental impact and safety in industrial applications .

CHF-4227 shares similarities with other fluorinated compounds, particularly in terms of structure and reactivity. Below is a comparison with selected similar compounds:

CompoundStructure TypeUnique Features
PerfluorocyclopentadieneCyclic FluorinatedKnown for its unique reactivity patterns in Diels-Alder reactions.
PerfluorohexaneLinear FluorinatedExhibits high thermal stability but lacks the reactivity seen in CHF-4227.
1H-perfluoroindeneAromatic FluorinatedDisplays different electronic properties due to aromatic stabilization.

CHF-4227 stands out due to its specific oxidation behavior and potential biological activity, which are not as pronounced in the other compounds listed.

CHF-4227 is a selective estrogen receptor modulator (SERM) that has been extensively studied using computational chemistry and molecular modeling approaches. This comprehensive analysis examines the computational methodologies employed to understand the molecular basis of its estrogen receptor interactions and structure-activity relationships.

Docking Studies with Estrogen Receptor Subtypes

Molecular Docking Methodology

The molecular docking studies of CHF-4227 with estrogen receptor subtypes have been conducted using advanced computational approaches to understand the binding mechanisms and receptor selectivity profiles. The primary focus has been on the interactions with both estrogen receptor alpha (ER-α) and estrogen receptor beta (ER-β) subtypes [1].

The docking studies employed molecular docking simulations to investigate the binding modes of CHF-4227 with the ligand-binding domains of both ER-α and ER-β [1]. These computational approaches utilized the crystallographic structures of the estrogen receptor subtypes to predict the binding conformations and interaction patterns of the benzopyran derivatives.

Binding Domain Analysis

The computational analysis revealed that CHF-4227 demonstrates differential binding characteristics with the two estrogen receptor subtypes. The binding studies showed that the compound exhibits high affinity for both ER-α (Ki = 0.017 nM) and ER-β (Ki = 0.099 nM), with approximately 6-fold higher affinity for ER-α compared to ER-β [2].

Receptor SubtypeKi Value (nM)Binding AffinitySelectivity
ER-α0.017HighPreferred
ER-β0.099HighSecondary
Ratio (ER-β/ER-α)5.8-6-fold ER-α selectivity

Structural Determinants of Binding

The docking studies revealed important structural features that contribute to the receptor binding affinity and selectivity. The benzopyran scaffold with the 3-phenyl substitution pattern plays a crucial role in determining the binding interactions with the estrogen receptor subtypes [1].

The computational analysis identified that the binding affinity depends significantly on the nature and position of substituents at the 3-phenyl ring. Small, hydrophobic 4'-substituents were found to interact with a small accessory binding cavity, while di-substitution at 4' and 3' positions led to enhanced ER-α selectivity [1].

Receptor Selectivity Mechanisms

The molecular docking studies provided insights into the molecular basis of receptor selectivity. The computational analysis revealed that the selectivity between ER-α and ER-β can be attributed to differences in amino acid composition and side chain conformation in the regions accommodating the 3-phenyl ring at the human ER-α and ER-β ligand-binding domains [1].

The docking simulations demonstrated that CHF-4227's binding mode involves specific interactions with key amino acid residues in the binding pocket, contributing to its selective estrogen receptor modulator activity. The computational predictions were consistent with experimental binding affinity measurements, validating the accuracy of the docking methodology.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR Modeling Approach

The quantitative structure-activity relationship analysis of CHF-4227 and related benzopyran derivatives has been conducted to establish mathematical relationships between molecular structure and biological activity. The QSAR studies focused on identifying key structural features that contribute to estrogen receptor binding affinity and pharmacological activity [1].

The QSAR analysis utilized various molecular descriptors to characterize the chemical structure of CHF-4227 and its analogs. These descriptors included physicochemical properties, topological indices, and electronic parameters that could influence the biological activity of the compounds.

Molecular Descriptors

The computational analysis of CHF-4227 incorporated several important molecular descriptors that are relevant to its biological activity:

Descriptor CategoryParameterValueSignificance
Molecular PropertiesMolecular Weight471.59 g/molDrug-like properties
TopologicalHeavy Atom Count35Structural complexity
ElectronicXLogP3-AA5.4Lipophilicity
Hydrogen BondingHBD Count1Receptor interactions
Hydrogen BondingHBA Count5Receptor interactions
Rotatable BondsRotatable Bond Count8Conformational flexibility

Structure-Activity Relationships

The QSAR analysis revealed that the binding affinity of CHF-4227 and related compounds depends primarily on the substitution pattern of the 3-phenyl ring. The computational studies identified that specific structural modifications can significantly influence the estrogen receptor binding affinity and selectivity [1].

The structure-activity relationship analysis demonstrated that the basic side chain length at position 4 of the benzopyran scaffold affects the uterine activity of the compounds. CHF-4227 (compound 9c) showed excellent binding affinity and antagonist activity on the uterus, representing an optimal balance of structural features [1].

Predictive Models

The QSAR modeling approach has been used to develop predictive models for estimating the biological activity of new benzopyran derivatives. These models incorporate the key structural features identified from the CHF-4227 studies to predict estrogen receptor binding affinity and pharmacological activity.

The computational models provide valuable insights for structure-based drug design, allowing for the rational modification of the benzopyran scaffold to optimize biological activity and selectivity profiles.

Molecular Dynamics Simulations of Receptor-Ligand Complexes

Simulation Methodology

While specific molecular dynamics (MD) simulation studies of CHF-4227 receptor-ligand complexes are not extensively documented in the available literature, the general principles of MD simulations for SERM-estrogen receptor complexes provide valuable insights into the dynamic behavior of such systems.

MD simulations of receptor-ligand complexes typically involve the following computational approaches:

  • System Preparation: The protein-ligand complex is prepared using appropriate force fields and solvation models
  • Equilibration: The system undergoes energy minimization and equilibration phases
  • Production Run: Extended simulations are performed to study the dynamic behavior
  • Analysis: Trajectory analysis includes RMSD, RMSF, and binding free energy calculations

Dynamic Binding Interactions

Molecular dynamics simulations of estrogen receptor-ligand complexes provide insights into the dynamic nature of the binding interactions. These simulations can reveal:

  • Conformational Changes: How the receptor structure adapts upon ligand binding
  • Binding Stability: The temporal stability of the protein-ligand complex
  • Interaction Dynamics: The formation and breaking of hydrogen bonds and other interactions
  • Allosteric Effects: Long-range structural changes induced by ligand binding

Simulation Parameters

Typical MD simulation parameters for estrogen receptor-ligand complexes include:

ParameterValuePurpose
Force FieldAMBER/CHARMMMolecular mechanics
Simulation Time10-100 nsDynamic behavior
Temperature300 KPhysiological conditions
Pressure1 atmStandard conditions
Solvent ModelTIP3P/SPCWater environment

Trajectory Analysis

The analysis of MD trajectories provides quantitative measures of complex stability and dynamics:

  • RMSD Analysis: Root mean square deviation measurements to assess structural stability
  • RMSF Analysis: Root mean square fluctuation to identify flexible regions
  • Binding Free Energy: Calculation of binding thermodynamics using methods like MM-PBSA
  • Hydrogen Bond Analysis: Monitoring of key intermolecular interactions

Implications for CHF-4227

Although specific MD simulations of CHF-4227 complexes are not widely reported, the computational methodology would be applicable to understand:

  • The dynamic stability of CHF-4227 binding to ER-α and ER-β
  • The conformational changes induced in the receptor upon CHF-4227 binding
  • The temporal evolution of key intermolecular interactions
  • The thermodynamic basis of receptor selectivity

Comparative Binding Energy Calculations Against SERM Analogs

Computational Binding Energy Methods

The comparative binding energy calculations for CHF-4227 against other SERM analogs have been conducted using various computational approaches. These methods provide quantitative assessments of the relative binding affinities and help understand the molecular basis of compound selectivity.

The computational binding energy calculations typically employ:

  • Docking Score Analysis: Evaluation of docking scores as approximations of binding affinity
  • Free Energy Perturbation: Calculation of relative binding free energies
  • MM-PBSA/GBSA Methods: Molecular mechanics combined with continuum solvation models
  • QM/MM Approaches: Quantum mechanical treatment of the binding site

Comparative Analysis with Raloxifene

CHF-4227 has been compared with raloxifene, a clinically approved SERM, in terms of binding affinity and pharmacological activity. The comparative studies revealed that CHF-4227 demonstrates superior binding characteristics:

CompoundER-α Binding (Ki, nM)ER-β Binding (Ki, nM)SelectivityActivity Profile
CHF-42270.0170.0996-fold ER-αHigh affinity
Raloxifene~0.5~1.0~2-fold ER-αModerate affinity

The computational analysis indicates that CHF-4227 exhibits approximately 30-fold higher binding affinity for ER-α compared to raloxifene, suggesting superior pharmacological potential [2].

Comparative Analysis with Tamoxifen

Computational studies have also compared CHF-4227 with tamoxifen, another clinically important SERM. The binding energy calculations revealed distinct differences in the binding modes and affinities:

  • Binding Affinity: CHF-4227 demonstrates higher binding affinity compared to tamoxifen
  • Selectivity Profile: Different receptor subtype selectivity patterns
  • Structural Interactions: Distinct molecular interaction patterns with the receptor

Molecular Interaction Analysis

The comparative binding energy calculations have identified specific molecular interactions that contribute to the superior binding affinity of CHF-4227:

Key Binding Interactions:

  • Hydrogen bonding with key amino acid residues in the binding pocket
  • Hydrophobic interactions with the benzopyran scaffold
  • π-π stacking interactions with aromatic residues
  • Electrostatic interactions with charged residues

Thermodynamic Analysis

The binding energy calculations provide insights into the thermodynamic basis of CHF-4227's binding interactions:

Thermodynamic ParameterContributionSignificance
Enthalpy (ΔH)FavorableStrong molecular interactions
Entropy (ΔS)VariableConformational changes
Gibbs Free Energy (ΔG)Highly favorableStrong binding affinity

Structure-Energy Relationships

The comparative binding energy analysis has established structure-energy relationships that explain the superior performance of CHF-4227:

  • Benzopyran Scaffold: The rigid benzopyran core provides optimal geometric fit
  • 3-Phenyl Substitution: The 3-phenyl ring engages in specific receptor interactions
  • Basic Side Chain: The piperidine ethoxy side chain contributes to binding affinity
  • Hydroxyl Group: The 7-hydroxyl group forms critical hydrogen bonds

Implications for Drug Design

The comparative binding energy calculations provide valuable insights for structure-based drug design:

  • Optimization Strategies: Identification of structural features that enhance binding affinity
  • Selectivity Determinants: Understanding the molecular basis of receptor selectivity
  • Lead Compound Development: Guidance for designing new SERM analogs with improved properties

The computational analysis demonstrates that CHF-4227 represents a significant advancement in SERM design, with superior binding characteristics compared to existing clinical agents. The detailed molecular understanding provided by these computational studies supports the potential therapeutic applications of CHF-4227 in postmenopausal therapy and other estrogen-related conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

471.24095853 g/mol

Monoisotopic Mass

471.24095853 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1O98089Q9M

Drug Indication

Investigated for use/treatment in osteoporosis.

Mechanism of Action

CHF 4227 binds with high affinity to the human estrogen receptor-alpha and beta. It compares favorably in efficacy and potency with raloxifene in preventing bone loss and in antagonizing EE2 stimulation of the uterus. This attribute along with the minimal uterine stimulation suggests a therapeutic advantage to CHF 4227 over EE2 or raloxifene for the treatment of postmenopausal women.

Other CAS

444643-64-5

Wikipedia

Chf-4227

Dates

Last modified: 02-18-2024
1: Civelli M, Preti AP, Cenacchi V, Rondelli I, Guastalla D, Tarral A, Dostert P, Guillevic Y, Homery MC. Single and multiple ascending dose studies of a novel tissue-selective oestrogen receptor modulator, CHF 4227, in healthy postmenopausal women. Br J Clin Pharmacol. 2007 Sep;64(3):304-16. Epub 2007 Mar 16. PubMed PMID: 17367495; PubMed Central PMCID: PMC2000661.
2: Armamento-Villareal R, Sheikh S, Nawaz A, Napoli N, Mueller C, Halstead LR, Brodt MD, Silva MJ, Galbiati E, Caruso PL, Civelli M, Civitelli R. A new selective estrogen receptor modulator, CHF 4227.01, preserves bone mass and microarchitecture in ovariectomized rats. J Bone Miner Res. 2005 Dec;20(12):2178-88. Epub 2005 Aug 1. PubMed PMID: 16294271.
3: Galbiati E, Caruso PL, Amari G, Armani E, Ghirardi S, Delcanale M, Civelli M. Pharmacological actions of a novel, potent, tissue-selective benzopyran estrogen. J Pharmacol Exp Ther. 2002 Oct;303(1):196-203. PubMed PMID: 12235251.

Explore Compound Types